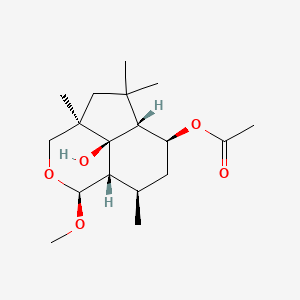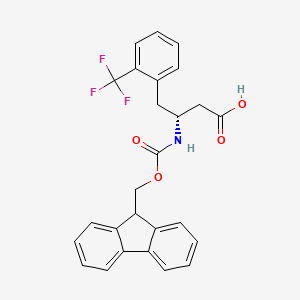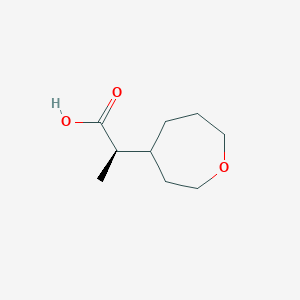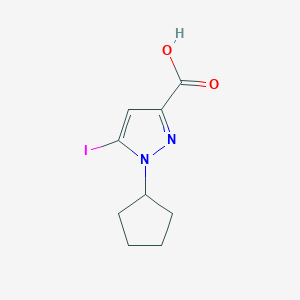
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is an intricate organic molecule that contains a range of functional groups, including a thiadiazole ring, a methoxy-substituted phenyl ring, and a pyrrolidine-3-carboxamide moiety. Its complex structure lends itself to a variety of chemical reactions and applications across multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:
Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.
Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.
Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.
Industrial Production Methods:
Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.
Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.
Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfonyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Hydroxyl derivatives: from reduction.
Halogenated or sulfonated derivatives: from substitution.
Aplicaciones Científicas De Investigación
This compound is utilized across various domains of research due to its diverse structural features:
Chemistry: : Used as a building block for the synthesis of more complex molecules, and as a catalyst in certain organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:
Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.
Comparación Con Compuestos Similares
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Its distinctive chemical structure enables it to participate in unique reactions and offers a broader range of applications, setting it apart from other related compounds.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSRYJEAQEVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2545305.png)


![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)
![5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2545313.png)
![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)


![2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2545319.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
![2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2545321.png)

